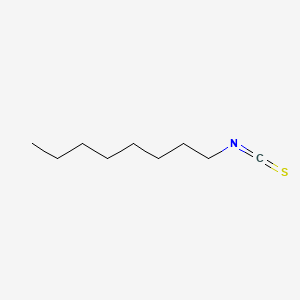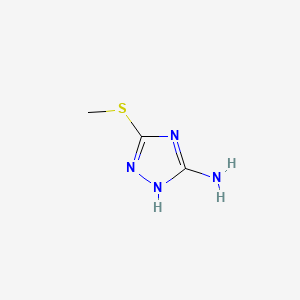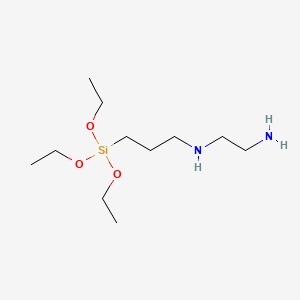
3-苯基吡咯烷-3-醇
描述
Synthesis Analysis
The synthesis of compounds structurally related to 3-Phenylpyrrolidin-3-ol involves several innovative methods. For example, the double reduction of cyclic sulfonamides has been used to synthesize compounds like (4S-Phenylpyrrolidin-2R-yl)methanol, showcasing the versatility in creating phenylpyrrolidine derivatives through reductive ring-opening of cyclic precursors (Evans, 2007). Additionally, gold(I)-catalyzed cycloisomerization reactions have been employed to synthesize cis-3-acyl-4-alkenylpyrrolidines, highlighting the role of catalytic methods in constructing complex pyrrolidine structures (Yeh et al., 2010).
Molecular Structure Analysis
Spectroscopic methods, including X-ray diffraction and NMR spectroscopy, have been pivotal in analyzing the molecular structure of phenylpyrrolidine derivatives. Studies such as the one conducted on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provide insights into the compound's electronic structure, hyperconjugative interactions, and molecular geometry, employing computational methods like density functional theory (DFT) for detailed analysis (Devi et al., 2018).
Chemical Reactions and Properties
Phenylpyrrolidine derivatives engage in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, arylation of N-phenylpyrrolidine without a directing group showcases the compound's ability to undergo selective sp3 C-H bond functionalization, a reaction facilitated by ruthenium catalysts (Sezen & Sames, 2005). These reactions underscore the compound's versatility and potential for further functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the applicability and handling of phenylpyrrolidine derivatives. Studies on compounds like 3-ethyl-3-phenylpyrrolidin-2-one have explored these aspects through chiral HPLC separation and crystal structure analysis, highlighting the impact of stereochemistry on physical properties (Krivoshein et al., 2017).
科研应用
合成和化学性质
- 合成和衍生物:已经合成并研究了3-苯基吡咯烷-3-醇及其衍生物,用于各种应用研究。例如,研究集中在制备N-取代的3-苯基吡咯烷-3-醇及其衍生物上,突出它们在药理学研究和化学合成中的潜力(Casy, Birnbaum, Hall, & Everitt, 1965)。
- 催化芳基化:对N-苯基吡咯烷的芳基化研究已进行,导致直接和选择性芳基化sp3 C-H键而无需定向基团。这项研究有助于理解涉及3-苯基吡咯烷-3-醇相关化合物的化学反应和合成(Sezen & Sames, 2005)。
药理应用
- RORγt逆激动剂:与3-苯基吡咯烷-3-醇密切相关的苯基(3-苯基吡咯烷-3-基)砜已被发现为选择性、口服活性的RORγt逆激动剂。这些化合物对于开发治疗炎症和自身免疫疾病等疾病的治疗方法具有重要意义(Duan et al., 2019)。
- 抗惊厥性能:3-乙基-3-苯基吡咯烷-2-酮这种3-苯基吡咯烷-3-醇的衍生物已被研究其抗惊厥性能。这项研究对于了解3-苯基吡咯烷-3-醇衍生物在治疗癫痫和相关疾病中的潜在医学应用至关重要(Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017)。
生物和生化研究
- 受体结合研究:已经进行了关于各种3-苯基吡咯烷在多巴胺受体上的结合亲和力的研究,这对于了解它们在神经功能和潜在治疗应用中的作用至关重要(Crider, Andersen, Cruse, Ghosh, & Harpalani, 1992)。
- 黄烷-3-醇的代谢产物:对苯基-γ-戊内酯和苯基戊酸的研究,其中包括3-苯基吡咯烷-3-醇衍生物,对于了解黄烷-3-醇的代谢及其对人体健康的影响具有重要意义(Mena et al., 2019)。
性质
IUPAC Name |
3-phenylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYBBFSDHKQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964411 | |
| Record name | 3-Phenylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidin-3-ol | |
CAS RN |
49798-31-4 | |
| Record name | 3-Phenyl-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49798-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-3-pyrrolidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049798314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-3-PYRROLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB4A7ZSH3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)











